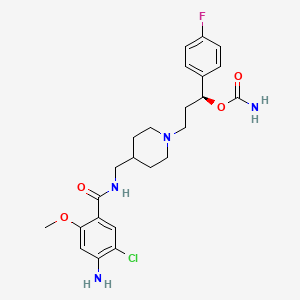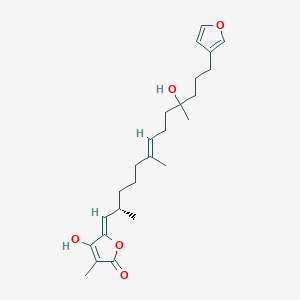![molecular formula C21H24FN7O5 B10773194 N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-152 is a synthetic organic compound known for its role as a matrix metalloproteinase-13 inhibitor. This compound has shown potential in treating osteoarthritis by inhibiting the activity of matrix metalloproteinase-13, an enzyme involved in the degradation of cartilage .
Méthodes De Préparation
The synthesis of PF-152 involves several steps, starting with the protection of amino groups and proceeding through various reactions such as reduction, hydroxyl sulfonylation, and cyclization. The process typically uses reagents like 3-amino-6-methylpyridine and D-Boc-pyroglutamic acid ethyl ester . Industrial production methods focus on optimizing yield, purity, and safety, often involving large-scale reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
PF-152 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PF-152 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinase-13.
Biology: Investigated for its role in inhibiting cartilage degradation and potential therapeutic effects in osteoarthritis.
Medicine: Explored as a potential treatment for osteoarthritis due to its ability to inhibit matrix metalloproteinase-13.
Industry: Utilized in the development of new pharmaceuticals targeting matrix metalloproteinase-13
Mécanisme D'action
PF-152 exerts its effects by inhibiting the activity of matrix metalloproteinase-13. This enzyme is involved in the breakdown of collagen in cartilage, and its inhibition helps to prevent cartilage degradation. The molecular targets and pathways involved include the binding of PF-152 to the active site of matrix metalloproteinase-13, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
PF-152 is unique in its high selectivity and potency as a matrix metalloproteinase-13 inhibitor. Similar compounds include:
Compound 43a: Another matrix metalloproteinase-13 inhibitor with similar properties.
Example 64: A compound with comparable inhibitory effects on matrix metalloproteinase-13.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C21H24FN7O5 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)/t14-,15+/m0/s1 |
Clé InChI |
SKEAGJWUKCNICJ-LSDHHAIUSA-N |
SMILES isomérique |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)C[C@H]4CO[C@@H](CO4)CO |
SMILES canonique |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



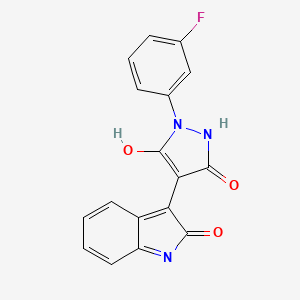
![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)


![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)
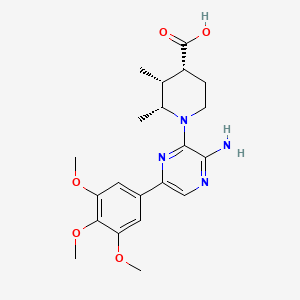
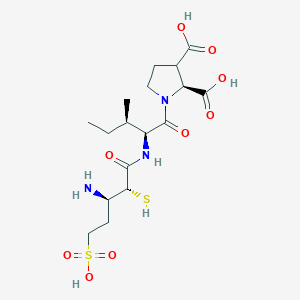
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
